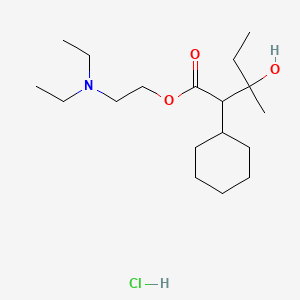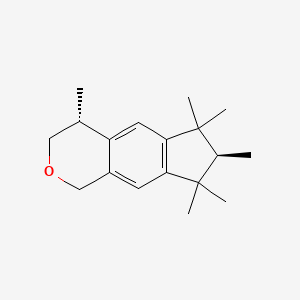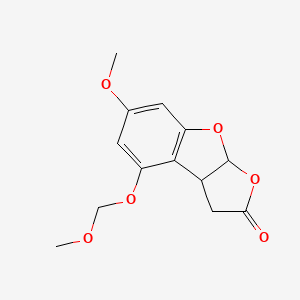![molecular formula C14H19NO4 B12745826 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- CAS No. 103876-32-0](/img/structure/B12745826.png)
2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TS-001, also known as titanium silicalite-1, is a type of zeolite that contains titanium atoms within its framework. This compound is known for its excellent catalytic properties, particularly in oxidation reactions. It has a unique structure that allows it to be highly selective and efficient in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TS-001 typically involves the hydrothermal method. This process includes the following steps:
Preparation of the Gel: A mixture of tetraethyl orthosilicate (TEOS), tetrapropylammonium hydroxide (TPAOH), and titanium isopropoxide is prepared. The mixture is stirred until a homogeneous gel is formed.
Hydrothermal Treatment: The gel is transferred to an autoclave and subjected to hydrothermal conditions at temperatures ranging from 150°C to 200°C for several days.
Crystallization: The resulting product is then cooled, filtered, and washed to obtain the crystalline TS-001.
Industrial Production Methods
In industrial settings, the production of TS-001 is scaled up by optimizing the hydrothermal synthesis process. This includes controlling the temperature, pressure, and duration of the reaction to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
TS-001 undergoes various types of chemical reactions, including:
Reduction: Although less common, TS-001 can also participate in reduction reactions under specific conditions.
Substitution: TS-001 can facilitate substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation Reactions: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent in the presence of TS-001.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used in the presence of TS-001 under controlled conditions.
Substitution Reactions: Various halogenated compounds can be used as reagents in substitution reactions catalyzed by TS-001.
Major Products
Epoxidation of Alkenes: The major products are epoxides, which are valuable intermediates in the synthesis of various chemicals.
Hydroxylation of Aromatics: The major products are hydroxylated aromatic compounds, which have applications in pharmaceuticals and fine chemicals.
Aplicaciones Científicas De Investigación
TS-001 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The catalytic activity of TS-001 is primarily due to the presence of titanium atoms within its framework. These titanium atoms act as active sites for various chemical reactions. The mechanism involves the activation of oxygen molecules, which then participate in the oxidation of substrates. The molecular targets and pathways involved include the formation of reactive oxygen species (ROS) and the subsequent oxidation of organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
Titanium Beta Zeolite (Ti-Beta): Similar to TS-001, Ti-Beta contains titanium atoms within its framework and is used in oxidation reactions.
Titanium ZSM-5 (Ti-ZSM-5): Another titanium-containing zeolite, Ti-ZSM-5 is used in various catalytic processes, including the oxidation of hydrocarbons.
Titanium Mordenite (Ti-MOR): Ti-MOR is used in selective oxidation reactions and has similar catalytic properties to TS-001.
Uniqueness of TS-001
TS-001 is unique due to its high selectivity and efficiency in oxidation reactions. Its MFI framework structure provides a high surface area and pore volume, which enhances its catalytic performance. Additionally, the presence of titanium atoms within the framework allows for the activation of oxygen molecules, making TS-001 highly effective in various oxidation processes .
Propiedades
Número CAS |
103876-32-0 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H19NO4/c1-3-14(17)15-11-5-7-13(8-6-11)19-10-12(16)9-18-4-2/h3,5-8,12,16H,1,4,9-10H2,2H3,(H,15,17) |
Clave InChI |
UJWKPRGWXMFUQV-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(COC1=CC=C(C=C1)NC(=O)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


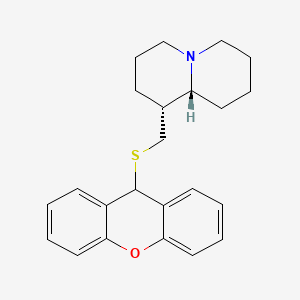
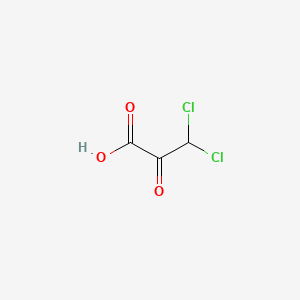
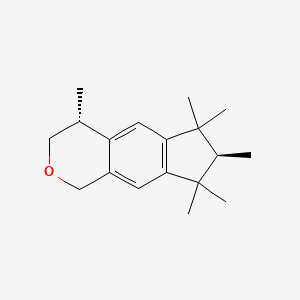

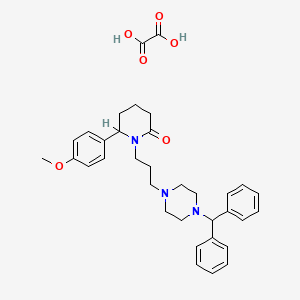
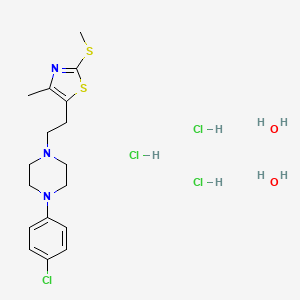
![2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride](/img/structure/B12745770.png)
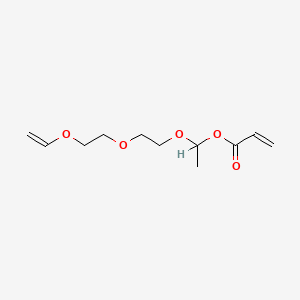
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)


